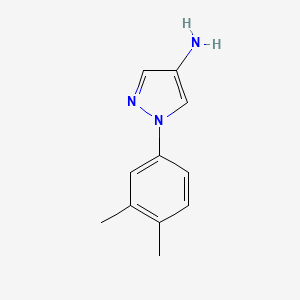
(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Clorofenil)-1H-1,2,4-triazol-3-il)(p-tolil)metanamina es un compuesto químico que pertenece a la clase de derivados de triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Estos compuestos son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de (5-(4-Clorofenil)-1H-1,2,4-triazol-3-il)(p-tolil)metanamina típicamente involucra la formación del anillo de triazol seguido de la introducción de los grupos clorofenilo y p-tolilo. Las rutas sintéticas comunes incluyen:
Reacciones de ciclización: Comenzando con derivados de hidrazina y aldehídos o cetonas para formar el anillo de triazol.
Reacciones de sustitución: Introduciendo los grupos clorofenilo y p-tolilo a través de reacciones de sustitución nucleófila.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían reacciones de ciclización y sustitución a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de catalizadores y condiciones de reacción optimizadas sería esencial para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo amino, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o al grupo clorofenilo, lo que podría conducir a la descloración.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, especialmente en el grupo clorofenilo.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Principales productos formados
Productos de oxidación: Óxidos del grupo amino.
Productos de reducción: Derivados desclorados.
Productos de sustitución: Diversos derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en reacciones catalíticas.
Síntesis: Sirve como intermedio en la síntesis de moléculas más complejas.
Biología
Actividad antimicrobiana: Los derivados de triazol son conocidos por sus propiedades antimicrobianas, y este compuesto puede exhibir actividades similares.
Inhibición enzimática: Posible uso como inhibidor enzimático en estudios bioquímicos.
Medicina
Desarrollo de fármacos: El compuesto se puede explorar por su potencial como agente terapéutico, particularmente en el tratamiento de infecciones o cáncer.
Industria
Ciencia de los materiales: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Agricultura: Posible uso como pesticida o herbicida.
Mecanismo De Acción
El mecanismo de acción de (5-(4-Clorofenil)-1H-1,2,4-triazol-3-il)(p-tolil)metanamina dependería de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Se sabe que el anillo de triazol interactúa con iones metálicos, lo que podría ser parte de su mecanismo en aplicaciones catalíticas.
Comparación Con Compuestos Similares
Compuestos similares
(5-Fenil-1H-1,2,4-triazol-3-il)(p-tolil)metanamina: Carece del grupo clorofenilo.
(5-(4-Clorofenil)-1H-1,2,4-triazol-3-il)(fenil)metanamina: Carece del grupo p-tolilo.
Singularidad
La presencia de ambos grupos clorofenilo y p-tolilo en (5-(4-Clorofenil)-1H-1,2,4-triazol-3-il)(p-tolil)metanamina puede conferir propiedades únicas, como una mayor actividad biológica o interacciones específicas en procesos catalíticos.
Propiedades
Fórmula molecular |
C16H15ClN4 |
|---|---|
Peso molecular |
298.77 g/mol |
Nombre IUPAC |
[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C16H15ClN4/c1-10-2-4-11(5-3-10)14(18)16-19-15(20-21-16)12-6-8-13(17)9-7-12/h2-9,14H,18H2,1H3,(H,19,20,21) |
Clave InChI |
OBZLUKSYMSQKPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11782685.png)
![2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)

![5-(4-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782716.png)


![4-Phenyl-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11782732.png)
